Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate is a chemical compound with the molecular formula C12H9ClFNO2. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring, an amino group, and a cyano group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline attacks the cyano group of the ethyl cyanoacetate, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups, onto the phenyl ring.
Scientific Research Applications
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The presence of the cyano group and the chloro-fluoro-substituted phenyl ring contributes to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanopropanoate: A similar compound with a slightly different structure, which may exhibit different reactivity and biological activity.
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanobutanoate: Another analog with an extended carbon chain, potentially affecting its physical and chemical properties.
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanopentanoate: A compound with further modifications to the carbon chain, which may influence its applications and effectiveness
Uniqueness
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity The presence of both chloro and fluoro substituents on the phenyl ring, along with the cyano group, makes it a valuable intermediate in the synthesis of various complex molecules
Properties
IUPAC Name |
ethyl (E)-3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(14)5-10(11)13/h3-5,7,16H,2H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSDKFWEZPOPE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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